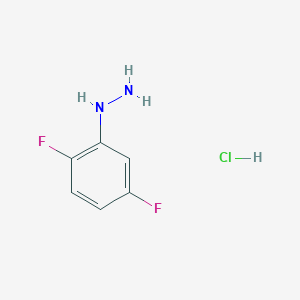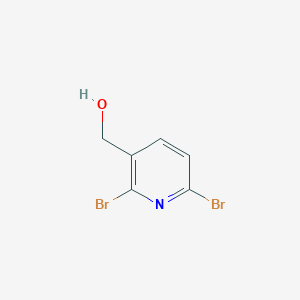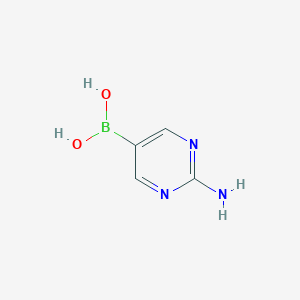
(2-氨基嘧啶-5-基)硼酸
概述
描述
“(2-Aminopyrimidin-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C4H6BN3O2 . It is used in various organic reactions and is a substrate used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
Synthesis Analysis
A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid has been developed . Key features of the synthesis include the inexpensive in situ protection of the amine via bis-silylation using TMSCl followed by metal-halogen exchange using n-BuLi and trapping with B (Oi-Pr)3 .Molecular Structure Analysis
The molecular weight of (2-Aminopyrimidin-5-yl)boronic acid is 138.92 g/mol . The InChI string isInChI=1S/C4H6BN3O2/c6-4-7-1-3 (2-8-4)5 (9)10/h1-2,9-10H, (H2,6,7,8) . Chemical Reactions Analysis
Boronic acids are very important in Suzuki-Miyaura coupling , aromatic functionalization (such as amination) with a heteroatom-containing functional group , protection of diols , Diels-Alder reactions , asymmetric synthesis of amino acids , selective reduction of aldehydes , carboxylic acid activation , and more .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 206-211 °C . It should be stored at a temperature of 2-8°C .科学研究应用
Microwave-Assisted Synthesis
(2-Aminopyrimidin-5-yl)boronic acid is used as a substrate in microwave-assisted, four-component coupling processes that lead to the synthesis of amino-substituted imidazopyridines. This method is valued for its speed and efficiency in creating complex heterocyclic compounds which are often found in pharmaceuticals .
Pharmacokinetics Analysis
The compound’s properties such as lipophilicity and water solubility are important in the study of druglikeness, which is a measure of how suitable a compound may be as a drug. These properties affect the absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals .
Sensing Applications
Boronic acids, including (2-Aminopyrimidin-5-yl)boronic acid, interact with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are utilized in various sensing applications, both in homogeneous assays and heterogeneous detection systems .
Medicinal Chemistry
In medicinal chemistry, (2-Aminopyrimidin-5-yl)boronic acid can be involved in the development of new drugs through its role in chemical syntheses. Its boronic acid group is reactive towards various organic substrates, enabling the formation of boronate esters which are useful intermediates in organic synthesis .
Synthesis Development
An efficient synthesis method for (2-Aminopyrimidin-5-yl)boronic acid has been developed, featuring cost-effective in situ protection of the amine group and subsequent reactions leading to the final boronic acid product. This synthesis process is crucial for producing the compound at scale for research and industrial applications .
MilliporeSigma - 2-Aminopyridine-5-boronic acid pinacol ester Ambeed - (2-Aminopyrimidin-5-yl)boronic acid BMC Chemistry - Boronic acids for sensing and other applications Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl)boronic acid
作用机制
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, and exposure should be avoided .
未来方向
The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
属性
IUPAC Name |
(2-aminopyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYQZASLKERLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590354 | |
| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936250-22-5 | |
| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminopyrimidin-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a cost-effective synthesis for (2-Aminopyrimidin-5-yl)boronic acid?
A1: (2-Aminopyrimidin-5-yl)boronic acid serves as a crucial building block in synthesizing various organic compounds, particularly through the Suzuki-Miyaura cross-coupling reaction []. The development of a practical and cost-effective synthesis for this compound, as described in the research paper [], is significant for several reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

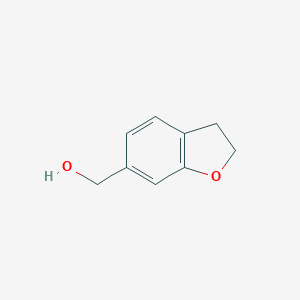

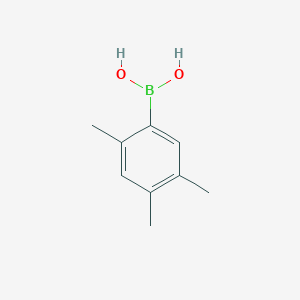
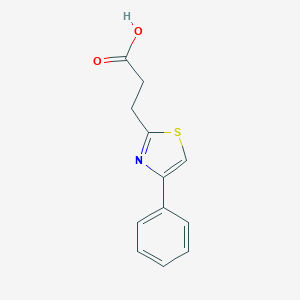
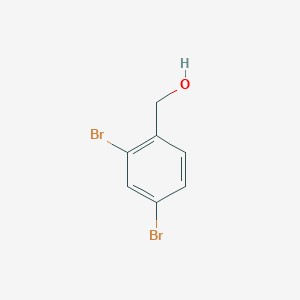


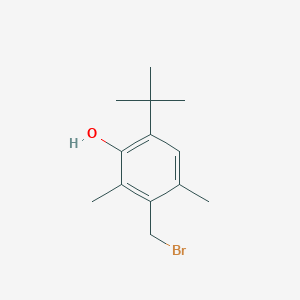
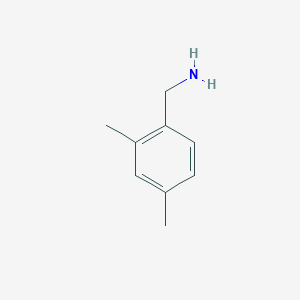

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
